molecular formula C14H12O4S B2481161 3-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 142730-34-5

3-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No.: B2481161
CAS No.: 142730-34-5
M. Wt: 276.31
InChI Key: LLWFJPNVHXHZMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzenesulfonyl)methyl]benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield benzylic alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzenesulfonyl)methyl]benzoic acid
  • 4-[(Benzenesulfonyl)methyl]benzoic acid
  • Benzenesulfonic acid

Uniqueness

3-[(Benzenesulfonyl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biological Activity

3-[(Benzenesulfonyl)methyl]benzoic acid (CAS No. 142730-34-5) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by a benzenesulfonyl group attached to a benzoic acid moiety. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

PropertyValue
Molecular FormulaC15H14O3S
Molecular Weight276.34 g/mol
CAS Number142730-34-5
SolubilitySoluble in organic solvents

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. It is known to form sulfonamides and esters, which can alter the function of target proteins, leading to changes in cellular processes such as enzyme activity modulation and signal transduction pathways.

Biochemical Pathways

Research indicates that compounds with similar structures often react via SN1 and SN2 pathways, influencing their reactivity and biological interactions. The sulfonyl group can participate in diverse chemical reactions, enhancing the compound's versatility in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is a solid at room temperature, which may affect its bioavailability. Factors such as temperature, pH, and the presence of other molecules can significantly influence its stability and reactivity.

Antimicrobial Activity

Studies have shown that sulfonyl compounds exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Research indicates that benzenesulfonyl compounds may possess anti-inflammatory properties. By inhibiting certain enzymes involved in inflammatory pathways, these compounds could serve as therapeutic agents for conditions like arthritis or other inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it may affect the activity of proteases or phosphatases, which are crucial in various signaling pathways within cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, finding significant inhibitory effects.
  • Anti-inflammatory Research : In vitro studies demonstrated that similar benzenesulfonyl compounds reduced nitric oxide production in macrophages, indicating potential anti-inflammatory activity.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that certain benzenesulfonyl compounds could act as competitive inhibitors for serine proteases.

Applications in Research and Medicine

This compound is utilized across various fields:

  • Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
  • Biochemical Research : In studies investigating enzyme mechanisms and protein interactions.
  • Industrial Applications : Used in the production of specialty chemicals due to its unique chemical properties.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFJPNVHXHZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142730-34-5
Record name 3-[(benzenesulfonyl)methyl]benzoic acid
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